molecular formula C29H27N3OS B10917171 2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B10917171
M. Wt: 465.6 g/mol
InChI Key: DBRWJVGIRIELKG-UHFFFAOYSA-N
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Description

2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various substituted benzaldehydes, hydrazines, and thioamides. The reaction conditions often involve the use of catalysts such as sodium acetate and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole exerts its effects involves interactions with various molecular targets. The pyrazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell behavior or function. Specific pathways involved may include oxidative stress response, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C29H27N3OS

Molecular Weight

465.6 g/mol

IUPAC Name

2-[3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C29H27N3OS/c1-18-6-8-23(14-20(18)3)26-16-28(24-9-7-19(2)21(4)15-24)32(31-26)29-30-27(17-34-29)22-10-12-25(33-5)13-11-22/h6-17H,1-5H3

InChI Key

DBRWJVGIRIELKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC(=C(C=C5)C)C)C

Origin of Product

United States

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